2,5-Bis(4-nitrophenyl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(4-nitrophenyl)-1,3,4-thiadiazole is an organic compound with the molecular formula C16H8N4O4S2. It is characterized by the presence of two nitrophenyl groups attached to a thiadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(4-nitrophenyl)-1,3,4-thiadiazole typically involves the reaction of 4-nitrobenzoyl chloride with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows the same principles as laboratory methods, with optimizations for scale, yield, and purity .
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(4-nitrophenyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Reduction: The major product is 2,5-Bis(4-aminophenyl)-1,3,4-thiadiazole.
Substitution: The products depend on the nucleophile used, resulting in various substituted thiadiazoles.
Scientific Research Applications
2,5-Bis(4-nitrophenyl)-1,3,4-thiadiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the development of advanced materials, including polymers and dyes .
Mechanism of Action
The mechanism of action of 2,5-Bis(4-nitrophenyl)-1,3,4-thiadiazole is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its nitrophenyl groups. These interactions can lead to the inhibition or activation of biological pathways .
Comparison with Similar Compounds
- 2,5-Bis(4-chlorophenyl)-1,3,4-thiadiazole
- 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole
- 2,5-Bis(4-aminophenyl)-1,3,4-thiadiazole
Comparison: Compared to its analogs, 2,5-Bis(4-nitrophenyl)-1,3,4-thiadiazole is unique due to the presence of nitro groups, which impart distinct electronic properties and reactivity. These properties make it particularly useful in applications requiring strong electron-withdrawing groups .
Properties
IUPAC Name |
2,5-bis(4-nitrophenyl)-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N4O4S/c19-17(20)11-5-1-9(2-6-11)13-15-16-14(23-13)10-3-7-12(8-4-10)18(21)22/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCUTFXQIFTHLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N4O4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70521656 |
Source
|
Record name | 2,5-Bis(4-nitrophenyl)-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70521656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.30 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88203-21-8 |
Source
|
Record name | 2,5-Bis(4-nitrophenyl)-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70521656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.